molecular formula C6H4ClNO2 B151655 4-Chloropicolinic Acid CAS No. 5470-22-4

4-Chloropicolinic Acid

Cat. No. B151655
Key on ui cas rn: 5470-22-4
M. Wt: 157.55 g/mol
InChI Key: NNMYRMGMVLMQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378108B2

Procedure details

N,N-Dimethylformamide (0.3 mL) was added dropwise to a suspension of oxalyl chloride (6.6 mL, 76 mmol) and 4-chloropicolinic acid (10.0 g, 63.5 mmol) in dichloromethane (200 mL). The reaction mixture was stirred for 1 hour and additional oxalyl chloride (4 mL) and N,N-dimethylformamide (0.2 mL) was added. After a further 30 minutes, isopropanol (100 mL) was slowly added, followed by, after a further 15 minutes, solid sodium bicarbonate (12 g). The reaction mixture was diluted with 1:1 saturated sodium bicarbonate solution and water, the aqueous phase extracted with dichloromethane (3×100 mL), and solvent removed from the extract under reduced pressure. The residue was purified by flash chromatography (rf: 0.48 in 2:1 hexanes:ethyl acetate) to give 4-chloropicolinic acid isopropyl ester (11.0 g, 87% yield). 200.1 (M+1).
Quantity
12 g
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C=O.C(Cl)(=O)C(Cl)=O.[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([C:19]([OH:21])=[O:20])[CH:14]=1.[CH:22](O)([CH3:24])[CH3:23]>ClCCl.C(=O)(O)[O-].[Na+].O>[CH:22]([O:20][C:19](=[O:21])[C:15]1[CH:14]=[C:13]([Cl:12])[CH:18]=[CH:17][N:16]=1)([CH3:24])[CH3:23] |f:5.6|

Inputs

Step One
Name
Quantity
12 g
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
after a further 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with dichloromethane (3×100 mL), and solvent
CUSTOM
Type
CUSTOM
Details
removed from the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (rf: 0.48 in 2:1 hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)OC(C1=NC=CC(=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.